Kadlongirin B
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Overview
Description
Kadlongirin B is a tetrahydrofuran lignan isolated from the leaves and stems of the plant Kadsura longipedunculata. This plant is widely distributed in the southern part of China and has been used in traditional medicine for various ailments, including rheumatoid arthritis and gastric ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of Kadlongirin B involves the extraction of the leaves and stems of Kadsura longipedunculata using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are suitable for research purposes but not for mass production.
Chemical Reactions Analysis
Types of Reactions
Kadlongirin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Kadlongirin B has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can lead to the development of new synthetic methodologies.
Mechanism of Action
Kadlongirin B exerts its effects through various molecular targets and pathways. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells . Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Kadlongirin B is similar to other lignans isolated from Kadsura longipedunculata, such as Kadlongirin A and grandisin. this compound is unique due to its specific chemical structure and biological activities . Other similar compounds include:
Kadlongirin A: Another tetrahydrofuran lignan with similar cytotoxic properties.
Grandisin: A lignan with different biological activities, including anti-inflammatory and antioxidant effects.
This compound stands out due to its potential anticancer and antiviral activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H30O8 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1R,2S,4S,5R)-2-(3,4-dimethoxyphenyl)-2-methoxy-1,5-dimethyl-4-(3,4,5-trimethoxyphenyl)-3,6-dioxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C24H30O8/c1-22-21(14-11-18(27-5)20(29-7)19(12-14)28-6)31-24(30-8,23(22,2)32-22)15-9-10-16(25-3)17(13-15)26-4/h9-13,21H,1-8H3/t21-,22+,23+,24-/m0/s1 |
InChI Key |
AYVHFHNOWLBSAU-KEZOAJOQSA-N |
Isomeric SMILES |
C[C@@]12[C@@H](O[C@]([C@@]1(O2)C)(C3=CC(=C(C=C3)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC12C(OC(C1(O2)C)(C3=CC(=C(C=C3)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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